molecular formula C16H15CuN3Na2O9S2+2 B13767784 Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium CAS No. 72152-69-3

Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium

Cat. No.: B13767784
CAS No.: 72152-69-3
M. Wt: 567.0 g/mol
InChI Key: KCXYDCQYYAMXSQ-UHFFFAOYSA-N
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Description

Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium is a complex organic compound that features a cuprate core. This compound is notable for its unique structure, which includes a hydroxy group, a phenylamino carbonyl group, and a benzenedisulfonato group. The presence of these functional groups makes it a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium typically involves multiple steps:

    Formation of the Azo Compound: The initial step involves the formation of the azo compound through a diazotization reaction, where an aromatic amine reacts with nitrous acid to form a diazonium salt. This salt then couples with another aromatic compound to form the azo linkage.

    Introduction of the Hydroxy and Carbonyl Groups: The hydroxy and carbonyl groups are introduced through subsequent reactions, such as hydroxylation and oxidation.

    Sulfonation: The benzenedisulfonato group is introduced through a sulfonation reaction, where the aromatic ring is treated with sulfuric acid or a sulfonating agent.

    Complexation with Copper: The final step involves the complexation of the organic ligand with a copper salt, such as copper sulfate, under basic conditions to form the cuprate complex.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are often automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The sulfonato groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the azo group produces primary amines.

Scientific Research Applications

Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to study metal-ligand interactions and catalysis.

    Biology: The compound is used in biochemical assays to investigate enzyme activity and protein-ligand binding.

    Industry: The compound is used in the synthesis of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism by which Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium exerts its effects involves its ability to coordinate with metal ions. The hydroxy, carbonyl, and sulfonato groups act as ligands, binding to metal centers and forming stable complexes. These complexes can interact with biological molecules, such as proteins and nucleic acids, altering their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • **Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, monosodium
  • **Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, dipotassium

Uniqueness

The disodium variant of this compound is unique due to its specific ionic form, which affects its solubility, stability, and reactivity. The presence of two sodium ions enhances its solubility in water, making it more suitable for aqueous applications compared to its monosodium and dipotassium counterparts.

Properties

CAS No.

72152-69-3

Molecular Formula

C16H15CuN3Na2O9S2+2

Molecular Weight

567.0 g/mol

IUPAC Name

disodium;5-[(1-anilino-3-hydroxy-1-oxobut-2-en-2-yl)diazenyl]-4-hydroxybenzene-1,3-disulfonic acid;copper

InChI

InChI=1S/C16H15N3O9S2.Cu.2Na/c1-9(20)14(16(22)17-10-5-3-2-4-6-10)19-18-12-7-11(29(23,24)25)8-13(15(12)21)30(26,27)28;;;/h2-8,20-21H,1H3,(H,17,22)(H,23,24,25)(H,26,27,28);;;/q;;2*+1

InChI Key

KCXYDCQYYAMXSQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C(=CC(=C2)S(=O)(=O)O)S(=O)(=O)O)O)O.[Na+].[Na+].[Cu]

Origin of Product

United States

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